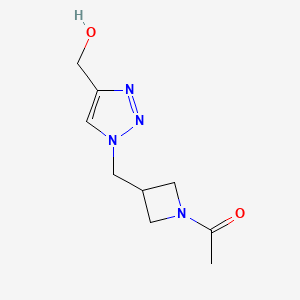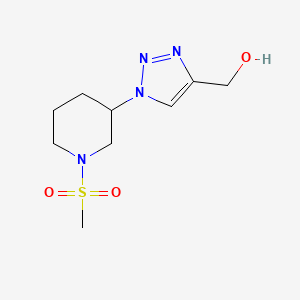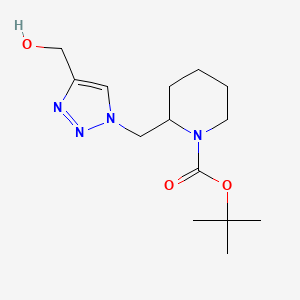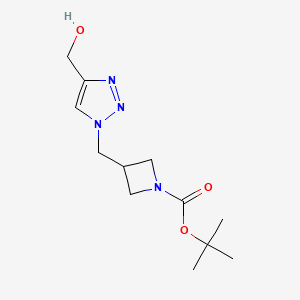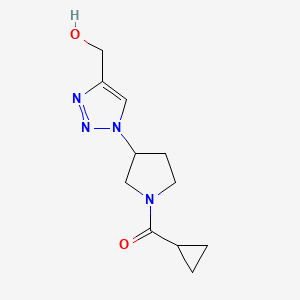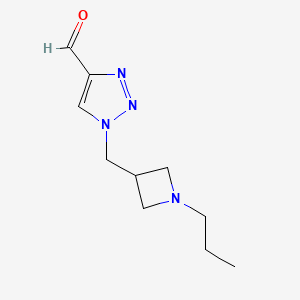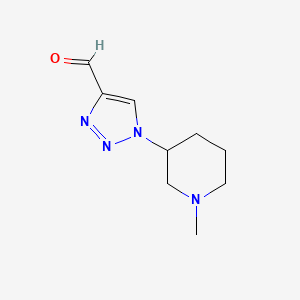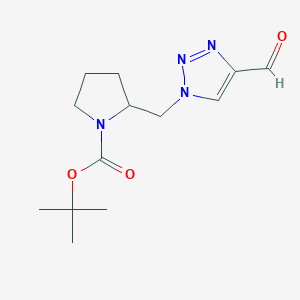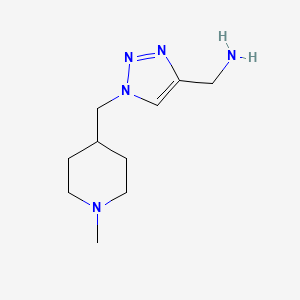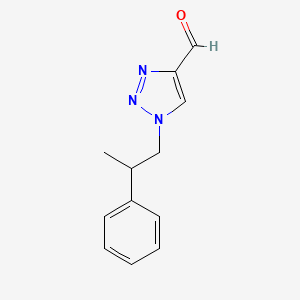
1-(2-Azidoethyl)-4-(methoxymethyl)-3,3-dimethylpyrrolidine
Vue d'ensemble
Description
Synthesis Analysis
A method for synthesizing new compounds capable of releasing NO within living organisms, namely, 2-azidoethyl derivatives of methylenebis (1-oxytriaz-1-ene 2-oxides) bearing one or few 2-azidoethyl moieties, was developed . The synthesis involves nucleophilic substitution of the bromine atoms of the parent 2-bromoethyl derivatives of methylenebis (1-oxytriaz-1-ene 2-oxides) with the azide group .
Applications De Recherche Scientifique
Synthesis and Photochemistry
- 1-(2-Azidoethyl)-4-(methoxymethyl)-3,3-dimethylpyrrolidine is involved in the synthesis of pyrrolidine derivatives. It plays a role in the preparation of N-substituted derivatives via acylation, alkylation, or methoxycarbonylation, influencing the photochemical reactivity of these compounds in [2 + 2] photocycloaddition and other photoreactions (Ihlefeld & Margaretha, 1992).
Reaction Mechanisms
- The compound is key in studying reaction mechanisms, like the revision of the structure of the product in the Bronsted acid-catalyzed reaction of dimethyl but-2-ynoates with anilines and formaldehyde, leading to the identification of methyl 1-(aryl)-3-(methoxymethyl)-4,5-dioxopyrrolidine-3-carboxylate (Srikrishna, Sridharan, & Prasad, 2010).
Molecular Structure Analysis
- It's used in the molecular structure analysis of various pyridine derivatives, aiding in understanding their structural features and properties, such as in the study of N-aryl-substituted 3-hydroxypyridin-4-ones (Burgess, Fawcett, Russell, & Zaisheng, 1998).
Synthesis of Enantiomeric Pairs
- This compound is instrumental in the synthesis of enantiomeric pairs of 2,5-disubstituted pyrrolidines, a process that involves steps like stereoselective hydrolysis, epimerization, and crystallization (Yamamoto, Hoshino, Fujimoto, Ohmoto, & Sawada, 1993).
Photophysical Studies
- It also finds application in photophysical studies, such as in the analysis of pyridine derivatives, where its effect on the emission spectra and optical properties are observed (Cetina, Tranfić, Sviben, & Jukić, 2010).
Study of Sigma Receptors
- The compound is used in research exploring sigma-subtype affinities and selectivities, particularly in the study of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl and its derivatives for potential application in tumor research and therapy (Berardi et al., 2005).
Aggregation of Lithium Phenolates
- It plays a role in understanding the aggregation of lithium phenolates in aprotic solvents, contributing to the knowledge of organic lithium salts and their reactions in various solvents (Jackman & Smith, 1988).
Propriétés
IUPAC Name |
1-(2-azidoethyl)-4-(methoxymethyl)-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O/c1-10(2)8-14(5-4-12-13-11)6-9(10)7-15-3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCSVIBSQGJWLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1COC)CCN=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



